molecular formula C9H8FNO B8383534 2-(2-Fluoroethoxy)benzonitrile

2-(2-Fluoroethoxy)benzonitrile

Cat. No.: B8383534
M. Wt: 165.16 g/mol
InChI Key: MPYOTQXGIRFROR-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2-fluoroethoxy group at the ortho position.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-(2-fluoroethoxy)benzonitrile

InChI

InChI=1S/C9H8FNO/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6H2

InChI Key

MPYOTQXGIRFROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCF

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Fluoroethoxy vs. Methoxyethoxy

The presence of fluorine in the ethoxy group distinguishes 2-(2-fluoroethoxy)benzonitrile from non-fluorinated analogs like 5-fluoro-2-(2-methoxyethoxy)benzonitrile (C₁₀H₁₀FNO₂, MW 195.19 g/mol). The fluorine atom increases electronegativity, enhancing the compound’s electron-withdrawing capacity and lipophilicity. This modification can improve metabolic stability in drug candidates, a trend noted in fluorinated pharmaceuticals .

Key Data:

Compound Molecular Formula Molar Mass (g/mol) Substituent
This compound C₉H₈FNO (assumed) ~165.16 2-fluoroethoxy
5-fluoro-2-(2-methoxyethoxy)benzonitrile C₁₀H₁₀FNO₂ 195.19 2-methoxyethoxy

Electronic and Reactivity Comparisons

  • 2-Fluorobenzonitrile and 3-fluorobenzonitrile (): These isomers exhibit distinct vibronic and cationic features due to fluorine’s position. The ortho-fluoroethoxy group in this compound likely induces stronger inductive effects compared to para-substituted fluorobenzonitriles, altering reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
  • 2-(4-Methylstyryl)benzonitrile (): The styryl group introduces conjugation, enhancing UV absorption. In contrast, the fluoroethoxy group prioritizes electronic modulation over extended conjugation, making the compound more suitable for medicinal chemistry applications .

Research Findings and Trends

  • Fluorine’s Role : Fluorination at the ethoxy position improves metabolic resistance and binding affinity in drug-receptor interactions, as seen in FDA-approved fluorinated drugs .
  • Crystal Engineering : and highlight the importance of substituents in crystal packing. The fluoroethoxy group’s steric and electronic effects could influence solid-state properties, relevant to formulation development .

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